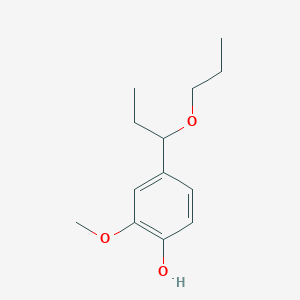silane CAS No. 144192-97-2](/img/structure/B12552985.png)
[(1-Iodobiphenylen-2-yl)ethynyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Iodobiphenylen-2-yl)ethynylsilane is a chemical compound that features a unique structure combining an iodobiphenyl group with an ethynyl linkage to a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodobiphenylen-2-yl)ethynylsilane typically involves a multi-step process. One common method includes the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of an iodobiphenyl derivative with an ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The crude product is purified using column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of (1-Iodobiphenylen-2-yl)ethynylsilane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(1-Iodobiphenylen-2-yl)ethynylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Desilylation Reactions: The trimethylsilane group can be removed under acidic or basic conditions to yield the corresponding terminal alkyne.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Copper Co-Catalysts: Often used in conjunction with palladium catalysts.
Acids or Bases: Employed in desilylation reactions.
Major Products
Substituted Biphenyl Derivatives: Formed through substitution reactions.
Extended Conjugated Systems: Resulting from cross-coupling reactions.
Terminal Alkynes: Produced by desilylation.
Aplicaciones Científicas De Investigación
(1-Iodobiphenylen-2-yl)ethynylsilane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Catalysis: Acts as a ligand or substrate in catalytic reactions.
Mecanismo De Acción
The mechanism of action of (1-Iodobiphenylen-2-yl)ethynylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can form new carbon-carbon bonds, while the iodine atom can be substituted with other groups. The trimethylsilane group can be removed to expose a terminal alkyne, which can further react with other molecules.
Comparación Con Compuestos Similares
(1-Iodobiphenylen-2-yl)ethynylsilane can be compared with similar compounds such as:
Ethynyltrimethylsilane: Lacks the iodobiphenyl group but shares the ethynyl and trimethylsilane functionalities.
Phenylacetylene: Contains a phenyl group attached to an ethynyl group but lacks the trimethylsilane and iodine functionalities.
Trimethyl(phenyl)silane: Contains a phenyl group attached to a trimethylsilane group but lacks the ethynyl and iodine functionalities.
Propiedades
Número CAS |
144192-97-2 |
|---|---|
Fórmula molecular |
C17H15ISi |
Peso molecular |
374.29 g/mol |
Nombre IUPAC |
2-(1-iodobiphenylen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C17H15ISi/c1-19(2,3)11-10-12-8-9-15-13-6-4-5-7-14(13)16(15)17(12)18/h4-9H,1-3H3 |
Clave InChI |
VQUWWJRDDZEOOI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C(C2=C(C=C1)C3=CC=CC=C32)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


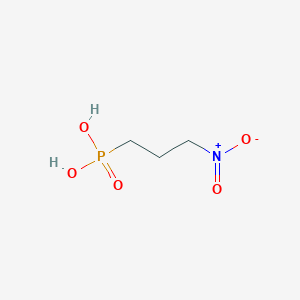


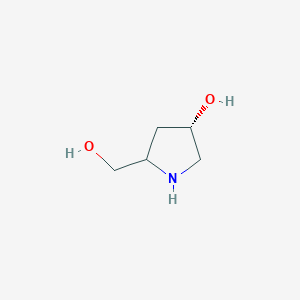
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
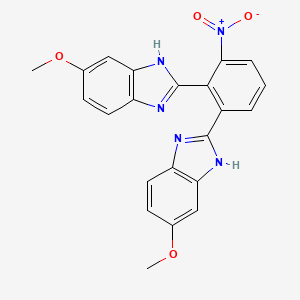
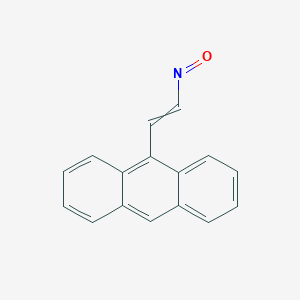
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
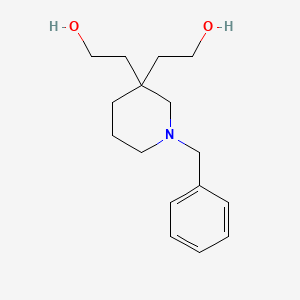
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
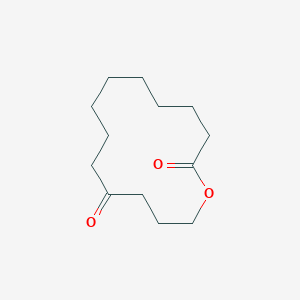
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
